Terbinafine dimer
Overview
Description
Terbinafine dimer is a synthetic antifungal agent that has been used to treat a variety of fungal infections in humans and animals. It is a derivative of terbinafine, a broad-spectrum antifungal drug that has been used for over two decades. Terbinafine dimer has been shown to be effective in treating fungal infections of the skin, nails, and mucous membranes. The mechanism of action of terbinafine dimer is complex and involves the inhibition of several fungal enzymes. In addition, terbinafine dimer has been found to have antifungal activity against a variety of other fungi, including Candida, Aspergillus, and Cryptococcus species.
Scientific Research Applications
Terbinafine Resistance Mechanisms
Terbinafine is an allylamine antifungal agent primarily targeting squalene epoxidase (SQLE), mainly used in the treatment of dermatophyte infections. Resistance to terbinafine in clinical isolates is significant, and specific point mutations in the SQLE gene are identified as the mechanism of resistance. These mutations lead to amino acid substitutions at specific positions in the SQLE protein, conferring a terbinafine-resistant phenotype. This resistance mechanism is vital in understanding and managing antifungal drug resistance, especially in pathogens like Trichophyton species (Yamada et al., 2017).
Terbinafine Metabolism and Bioactivation
The metabolism and bioactivation of terbinafine involve several cytochrome P450 isozymes, with CYP2C9 and 3A4 playing critical roles. These enzymes contribute significantly to terbinafine's metabolic clearance and the formation of its reactive allylic aldehyde metabolite, TBF-A. Understanding these metabolic pathways is crucial for assessing terbinafine's drug interactions and its hepatotoxicity potential (Barnette et al., 2019).
Terbinafine's Genotoxicity
The genotoxic effects of terbinafine have been studied in human lymphocytes, revealing that terbinafine does not induce significant genotoxic damage in the tested conditions. This research contributes to the safety profile of terbinafine, particularly in its antimycotic applications and potential use in cancer treatment (Tolomeotti et al., 2015).
Controlled Release of Terbinafine
Research into controlled release mechanisms for terbinafine, such as the use of pH-sensitive hydrogels, offers innovative approaches for its administration. These hydrogels can significantly affect the adsorption capacities and release behavior of terbinafine, potentially improving the effectiveness of its antifungal action and patient compliance (Şen & Yakar, 2001).
Drug Analysis and Stability
The bioanalytical method validation for terbinafine, particularly in human plasma, involves ensuring stability and reliability in its quantification. This is critical in pharmacokinetic studies and ensuring therapeutic efficacy and safety. The development of high-throughput and sensitive analytical methods, like LC-MS/MS, has significantly contributed to this field (Gurule et al., 2010).
Nanocomposite Films for Antifungal Activity
The synthesis of nanocomposite films incorporating terbinafine offers innovative approaches for antifungal applications. For instance, poly(dimethylsiloxane)/montmorillonite–terbinafine hydrochloride nanocomposite films have shown promising results in inhibiting fungal species like Candida albicans. Such advancements open new avenues in antifungal treatment strategies (Meng et al., 2009).
Terbinafine in Veterinary Use
Understanding the pharmacokinetics of terbinafine in animals, like dogs, is crucial for its application in veterinary medicine. Studies on the drug's absorption, distribution, metabolism, and excretion can inform effective dosing regimens and ensure the safe and effective treatment of fungal infections in animals (Sakai et al., 2011).
Terbinafine Resistance in Fungi
The genetic basis of terbinafine resistance in fungal species, like Aspergillus nidulans, has been explored. Identifying specific genes involved in resistance helps in understanding the evolution of drug resistance in fungi and guides the development of strategies to counteract resistance and ensure the continued effectiveness of antifungal agents (Rocha et al., 2002).
properties
IUPAC Name |
(E,4E)-4-(4,4-dimethylpent-2-ynylidene)-N,N'-dimethyl-N,N'-bis(naphthalen-1-ylmethyl)pent-2-ene-1,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2/c1-36(2,3)24-12-14-29(26-38(5)28-33-21-11-19-31-17-7-9-23-35(31)33)15-13-25-37(4)27-32-20-10-18-30-16-6-8-22-34(30)32/h6-11,13-23H,25-28H2,1-5H3/b15-13+,29-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZQDUPUWRZTLM-YQGGXCSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=C(CN(C)CC1=CC=CC2=CC=CC=C21)C=CCN(C)CC3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C(/CN(C)CC1=CC=CC2=CC=CC=C21)\C=C\CN(C)CC3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901107573 | |
Record name | (2E,4E)-4-(4,4-Dimethyl-2-pentyn-1-ylidene)-N1,N5-dimethyl-N1,N5-bis(1-naphthalenylmethyl)-2-pentene-1,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901107573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Terbinafine dimer | |
CAS RN |
934365-23-8 | |
Record name | (2E,4E)-4-(4,4-Dimethyl-2-pentyn-1-ylidene)-N1,N5-dimethyl-N1,N5-bis(1-naphthalenylmethyl)-2-pentene-1,5-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934365-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terbinafine dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934365238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E,4E)-4-(4,4-Dimethyl-2-pentyn-1-ylidene)-N1,N5-dimethyl-N1,N5-bis(1-naphthalenylmethyl)-2-pentene-1,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901107573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERBINAFINE DIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/810GN9842Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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